molecular formula C66H63Cl2N9O17P2 B15191372 Einecs 278-843-0 CAS No. 78111-51-0

Einecs 278-843-0

Cat. No.: B15191372
CAS No.: 78111-51-0
M. Wt: 1387.1 g/mol
InChI Key: NDXFDNOPZVWQLM-NMQWXPMXSA-N
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Description

Einecs 278-843-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Chemical Reactions Analysis

Einecs 278-843-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

Einecs 278-843-0 has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of Einecs 278-843-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Einecs 278-843-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups, but each has unique properties that make it suitable for specific applications. Some similar compounds include:

These compounds may differ in their chemical reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.

Properties

CAS No.

78111-51-0

Molecular Formula

C66H63Cl2N9O17P2

Molecular Weight

1387.1 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate

InChI

InChI=1S/C66H63Cl2N9O17P2/c1-41(2)61(78)74-64-73-60-59(63(80)75-64)70-40-77(60)58-37-53(93-95(82,87-35-15-33-69)91-50-22-13-11-20-48(50)67)55(90-58)39-88-96(83,92-51-23-14-12-21-49(51)68)94-52-36-57(76-34-32-56(72-65(76)81)71-62(79)42-16-7-5-8-17-42)89-54(52)38-86-66(43-18-9-6-10-19-43,44-24-28-46(84-3)29-25-44)45-26-30-47(85-4)31-27-45/h5-14,16-32,34,40-41,52-55,57-58H,15,35-39H2,1-4H3,(H,71,72,79,81)(H2,73,74,75,78,80)/t52-,53-,54+,55+,57+,58+,95?,96?/m0/s1

InChI Key

NDXFDNOPZVWQLM-NMQWXPMXSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl

Origin of Product

United States

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